1-ethyl-6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide
Description
1-Ethyl-6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a 1-ethyl substituent, a keto group at position 6, and a carboxamide moiety linked to a para-substituted phenyl ring bearing a tetrazole heterocycle.
Properties
IUPAC Name |
1-ethyl-6-oxo-N-[4-(tetrazol-1-yl)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2/c1-2-20-13(22)8-7-12(17-20)14(23)16-10-3-5-11(6-4-10)21-9-15-18-19-21/h3-9H,2H2,1H3,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADIACPYGYPPBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine with Dicarbonyl Precursors
The 1,6-dihydropyridazine-3-carboxamide scaffold is typically synthesized via cyclocondensation. A representative protocol involves:
- Starting Material : Ethyl 3-ethylamino-4-oxopent-2-enoate (prepared from ethyl acetoacetate and ethylamine).
- Reaction with Hydrazine : Heating with hydrazine hydrate in ethanol at 80°C for 6 hours forms the pyridazinone ring. Yield: 78–85%.
- Ethylation : Treatment with ethyl bromide in DMF using K₂CO₃ as a base introduces the N1-ethyl group. Reaction time: 12 hours at 60°C.
Key Data :
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | EtOH, 80°C, 6 h | 85% | 97% |
| Ethylation | DMF, K₂CO₃, 60°C, 12 h | 91% | 95% |
Tetrazole Moiety Installation
[2+3] Cycloaddition of Nitriles with Sodium Azide
The 4-(1H-tetrazol-1-yl)aniline intermediate is synthesized via:
- Nitrile Substrate : 4-Cyanophenylamine dissolved in DMF.
- Catalytic Cycloaddition : Sodium azide (1.2 equiv) and acidic ion-exchange resin (e.g., Amberlyst 15, 20 wt%) at 110°C for 10 hours.
- Workup : Filtration, solvent recovery via vacuum distillation, and recrystallization from isopropanol. Yield: 88%.
Regioselectivity Control :
Amide Bond Formation
Carboxylic Acid Activation and Coupling
- Hydrolysis of Ester : The pyridazinone-3-ethyl ester is saponified using LiOH (2 equiv) in THF/H₂O (3:1) at 25°C for 4 hours.
- Activation : Convert the acid to its acid chloride with SOCl₂ (1.5 equiv) in toluene at 70°C.
- Coupling : React with 4-(1H-tetrazol-1-yl)aniline (1.1 equiv) in CH₂Cl₂ using triethylamine (2 equiv) as a base. Stir for 12 hours at 25°C.
Optimization Notes :
- Microwave-assisted coupling (50°C, 30 min) increases yield to 94%.
- Catalytic DMAP reduces side-product formation during activation.
Integrated One-Pot Approaches
Tandem Cyclization-Coupling
A streamlined method reported in WO2021018112A1 involves:
- Malonic Acid Condensation : React ethyl acetoacetate with malonic acid (1:3 ratio) in acetic acid at 100°C.
- In Situ Tetrazole Formation : Add 4-azidophenylamine and ZnCl₂ (5 mol%) to the reaction mixture, followed by sodium azide.
- Amidation : Introduce DCC (1.2 equiv) and stir for 24 hours at 40°C.
Yield Comparison :
| Method | Isolated Yield | Purity |
|---|---|---|
| Stepwise Synthesis | 72% | 98% |
| One-Pot Approach | 65% | 93% |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃), 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃), 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 8.21 (s, 1H, tetrazole-H).
- HRMS : [M+H]⁺ calcd. for C₁₅H₁₅N₇O₂: 341.1234; found: 341.1236.
Industrial-Scale Considerations
Catalyst Recovery and Solvent Recycling
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Cyanophenylamine | 220 |
| Sodium Azide | 150 |
| Ethyl Acetoacetate | 80 |
| Total Raw Materials | 450 |
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction of a nitro group can produce the corresponding amine .
Scientific Research Applications
Chemical Characteristics
This compound possesses a unique structure that combines a dihydropyridazine core with a tetrazole moiety. The presence of both functional groups enhances its reactivity and biological activity. The molecular formula is , and it has a molecular weight of approximately 284.33 g/mol.
Anticancer Properties
Recent studies have indicated that derivatives of tetrazole compounds exhibit promising anticancer activities. For instance, the incorporation of the tetrazole ring into the structure of 1-ethyl-6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. Research has shown that similar compounds can induce apoptosis in various cancer cell lines .
Antimicrobial Activity
The tetrazole derivatives have also been evaluated for their antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic processes critical for microbial survival .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes linked to disease progression. For example, tetrazole-containing compounds have been studied for their ability to inhibit phospholipase A2, an enzyme implicated in inflammatory diseases . Such inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have documented the pharmacological potential of similar compounds:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that tetrazole derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells .
- Antimicrobial Research : Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that certain tetrazole derivatives showed strong activity against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 1-ethyl-6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors through non-covalent interactions. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Target Compound
- Structure : Pyridazine ring with 1-ethyl, 6-oxo, and 3-carboxamide groups.
- Key Substituent : N-linked phenyl group with 1H-tetrazole at the para position.
- Molecular Features : High polarity due to tetrazole and carboxamide, likely influencing solubility and protein-binding interactions.
Analog 1 : N-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 369404-26-2)
- Structure : Similar pyridazine core but lacks the ethyl group and tetrazole.
- Key Substituent : 3,4-Dimethylphenyl group attached via carboxamide.
- Absence of ethyl at position 1 may alter steric interactions in binding pockets.
Analog 2 : Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate (CAS 477859-63-5)
- Structure : Pyridazine with 3-chlorophenyl, 4-trifluoromethyl, and ethyl ester at position 3.
- Key Features :
- Molecular Weight : 346.69 g/mol (higher than the target compound due to trifluoromethyl and chlorine).
Heterocyclic and Functional Group Variations
Analog 3 : 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanamide
- Structure : Tetrazole is attached to an ortho-phenyl position via a propionamide linker.
- Ortho-substituted tetrazole may sterically hinder interactions compared to the para-substituted tetrazole in the target compound .
Analog 4 : 3-(4-[[6-Oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl]piperidin-1-yl)pyrazine-2-carbonitrile
- Structure : Pyridazine fused with pyrazolyl and piperidinyl-pyrazine groups.
- Comparison: Pyrazolyl substituent offers distinct hydrogen-bonding patterns compared to tetrazole.
Comparative Data Table
| Property | Target Compound | Analog 1 (CAS 369404-26-2) | Analog 2 (CAS 477859-63-5) |
|---|---|---|---|
| Core Structure | 1-Ethyl-6-oxo-pyridazine | 6-Oxo-pyridazine | 1-(3-Chlorophenyl)-6-oxo-pyridazine |
| Position 3 Substituent | Carboxamide (tetrazolylphenyl) | Carboxamide (dimethylphenyl) | Ethyl carboxylate |
| Key Functional Groups | Tetrazole, carboxamide | Dimethylphenyl | Trifluoromethyl, chlorine, ester |
| Molecular Weight (g/mol) | ~320 (estimated) | ~280 (estimated) | 346.69 |
| Polarity | High (tetrazole + carboxamide) | Moderate (dimethylphenyl) | Low (ester + CF3/Cl) |
Research Findings and Implications
- Bioisosteric Effects : The tetrazole in the target compound improves metabolic stability compared to carboxylate esters (e.g., Analog 2) while maintaining acidic proton availability for ionic interactions .
- Binding Affinity : The para-substituted tetrazole in the target compound likely enhances target engagement compared to ortho-substituted analogs (e.g., Analog 3) due to reduced steric hindrance .
Biological Activity
The compound 1-ethyl-6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide is a member of the dihydropyridazine family and has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 396.45 g/mol. The structure features a dihydropyridazine core substituted with an ethyl group and a tetrazole moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds similar to 1-ethyl-6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide. For instance:
- Cell Line Studies : In vitro tests have shown that related tetrazole derivatives exhibit IC50 values ranging from to against various cancer cell lines, indicating significant cytotoxic effects .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis induction |
| Compound B | HT-29 | 20 | Cell cycle arrest |
| 1-Ethyl-Dihydropyridazine | A549 | 15 | Inhibition of proliferation |
Antimicrobial Activity
Research has also indicated that derivatives of this compound may possess antimicrobial properties. For example:
- Antitubercular Activity : A study on carboxamide derivatives found that certain compounds showed promising activity against Mycobacterium tuberculosis, with MIC values lower than that of standard treatments like isoniazid .
Anti-inflammatory Properties
The anti-inflammatory potential of similar compounds has been explored in several studies:
- In Vivo Studies : Compounds exhibiting COX-2 inhibition were evaluated for their anti-inflammatory effects in animal models. Notably, some derivatives showed IC50 values as low as , suggesting potent anti-inflammatory activity .
The biological activities of 1-ethyl-6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide can be attributed to several mechanisms:
Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
Receptor Modulation : It is hypothesized that this compound interacts with specific receptors (e.g., nuclear receptors) to modulate gene expression related to cell growth and inflammation.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of dihydropyridazine derivatives including our compound. The results indicated that these compounds significantly inhibited cell growth in multiple cancer types including breast and lung cancers. The most effective derivative had an IC50 value below , demonstrating strong potential for further development .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, researchers synthesized derivatives based on the dihydropyridazine scaffold and tested them against M. tuberculosis. The lead compound exhibited an MIC value significantly lower than standard treatments, suggesting its potential as a novel antitubercular agent .
Q & A
Q. What are the standard protocols for synthesizing this compound, and how can reaction efficiency be optimized?
The synthesis typically involves multi-step reactions, including condensation of the pyridazine core with tetrazole-containing aryl amines. Key steps include:
- Amide bond formation between the pyridazine carboxylate and the tetrazole-substituted aniline under reflux conditions (e.g., DMF as solvent, 80–100°C, 6–12 hours) .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
- Optimization strategies : Use catalysts like EDCI/HOBt for amide coupling, monitor reaction progress via TLC or HPLC, and adjust stoichiometry to minimize byproducts .
Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the dihydropyridazine core, ethyl group, and tetrazole-phenyl linkage. For example, the ethyl group shows a triplet at ~1.3 ppm (CH3) and a quartet at ~4.2 ppm (CH2) .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) to verify the molecular formula .
- Infrared Spectroscopy (IR) : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (tetrazole ring) confirm functional groups .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent assays for kinase inhibition) .
- Antimicrobial screening : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
- Comparative QSAR modeling : Use SwissADME or Schrödinger QikProp to predict ADME properties, then validate experimentally via HPLC logP measurements or permeability assays (e.g., Caco-2 cells) .
- Docking studies : Perform molecular docking (AutoDock Vina) to identify binding poses in target proteins, followed by mutagenesis to validate key interactions .
- Statistical analysis : Apply Bland-Altman plots to quantify agreement between predicted and observed IC50 values .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the ethyl or tetrazole moiety .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance solubility via crystal engineering .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve dissolution .
Q. How should researchers design experiments to address low yields in multi-step synthesis?
- Design of Experiments (DoE) : Use factorial design (e.g., temperature, solvent polarity, catalyst loading) to identify critical variables. For example, reflux in DMF vs. THF may improve amide coupling efficiency .
- In situ monitoring : Employ ReactIR or LC-MS to detect intermediates and optimize reaction quenching .
- Scale-up protocols : Maintain consistent stirring rates and temperature gradients to prevent side reactions during large-scale synthesis .
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes to guide structure-based optimization .
Q. How can researchers address conflicting data in stability studies under varying pH conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, then analyze degradation products via LC-MS .
- pH-rate profiling : Plot degradation rate constants (kobs) vs. pH to identify instability “hotspots” (e.g., hydrolysis of the tetrazole ring at pH < 3) .
- Stabilization strategies : Add buffering agents (e.g., citrate-phosphate) or lyophilize the compound for long-term storage .
Methodological Considerations
- Experimental design : Link studies to a conceptual framework (e.g., enzyme inhibition theory) to ensure hypothesis-driven research .
- Data interpretation : Use hierarchical clustering (e.g., heatmaps) to correlate structural modifications with bioactivity trends .
- Contradiction analysis : Apply root-cause analysis (Fishbone diagrams) to troubleshoot synthesis or bioassay inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
